molecular formula C9H12O2 B1436452 Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid CAS No. 2059975-65-2

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid

Cat. No.: B1436452
CAS No.: 2059975-65-2
M. Wt: 152.19 g/mol
InChI Key: VHPSMBLOFPORJW-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound, with the molecular formula C9H12O2, is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the creation of the tricyclic core structure. The reaction conditions often include the use of samarium diiodide as a reducing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid involves its interaction with molecular targets through its rigid tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, depending on the functional groups present on the compound.

Comparison with Similar Compounds

Uniqueness: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is unique due to its specific tricyclic structure, which imparts high stability and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-2-4-1-6(8)7-3-5(4)7/h4-8H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSMBLOFPORJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059975-65-2
Record name tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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